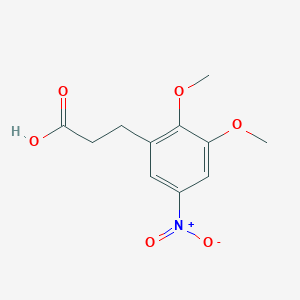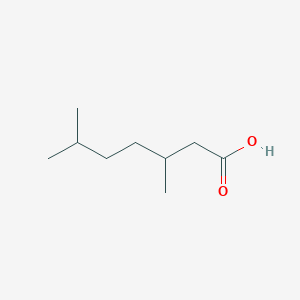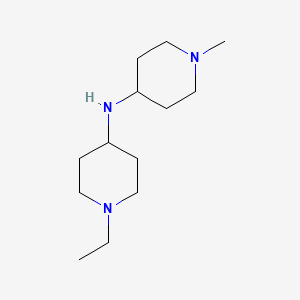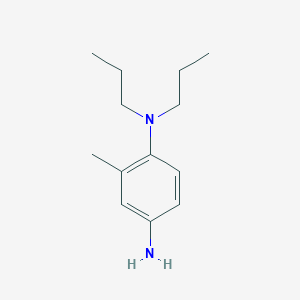
3-(2,3-二甲氧基-5-硝基苯基)丙酸
描述
3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups . It has a molecular formula of C11H13NO6 .
Molecular Structure Analysis
The molecular structure of 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid consists of a phenyl ring with methoxy groups at positions 2 and 3, a nitro group at position 5, and a propanoic acid group .科学研究应用
血液学:诱导 γ 珠蛋白基因表达
该化合物已应用于血液学研究,特别是在筛选试验中,用于识别可以诱导 γ 珠蛋白基因表达的分子 。这对于治疗镰状细胞病和 β 地中海贫血等血红蛋白病症具有重要意义,因为增加 γ 珠蛋白可以缓解症状。
医药中间体:活性成分合成
在制药行业,3-(2,3-二甲氧基-5-硝基苯基)丙酸用作活性药物成分 (API) 合成的中间体 。它在开发新药中至关重要,特别是在需要特定结构基序以实现药物功效的情况下。
分析化学:测试用标准品
该化合物用于在制药测试中创建高质量的标准品 。这些标准对于确保分析方法(如 HPLC、LC-MS 和 UPLC)的准确性和可靠性至关重要,这些方法用于定量药物化合物。
有机合成:复杂分子的构建单元
3-(2,3-二甲氧基-5-硝基苯基)丙酸: 是有机合成中宝贵的构建单元 。它的结构允许创建复杂分子,这些分子可用于各种化学反应和合成途径。
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid may also interact with various biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid . .
实验室实验的优点和局限性
The main advantage of using 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid in lab experiments is that it is relatively easy to synthesize. In addition, it is stable and can be stored for long periods of time. However, it is important to note that 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid is toxic and should be handled with care.
未来方向
There are a number of potential future directions for research on 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid. These include further studies on the biochemical and physiological effects of the compound, as well as further research on its mechanism of action. In addition, further research on the use of 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid in the synthesis of new pharmaceuticals and other compounds is needed. Finally, further research on the use of 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid in laboratory experiments is needed in order to optimize its use in such experiments.
安全和危害
生化分析
Biochemical Properties
3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the binding of 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid to the active site of the enzyme, thereby modulating its catalytic activity .
Cellular Effects
The effects of 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid can cause adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain concentration .
Metabolic Pathways
3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid can affect the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid can localize to specific cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be targeted to the nucleus, where it can modulate gene expression and other nuclear processes .
属性
IUPAC Name |
3-(2,3-dimethoxy-5-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-17-9-6-8(12(15)16)5-7(11(9)18-2)3-4-10(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEKYUKXPIMEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[4-(aminomethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1462080.png)
![(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1462081.png)
![N-[(3-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462082.png)


amine](/img/structure/B1462091.png)




amine](/img/structure/B1462098.png)
